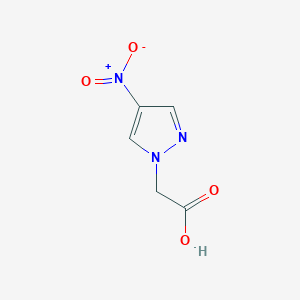

(4-nitro-1H-pyrazol-1-yl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-nitropyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c9-5(10)3-7-2-4(1-6-7)8(11)12/h1-2H,3H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJDGSFHKVQDQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CC(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30361631 | |

| Record name | (4-nitro-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6645-69-8 | |

| Record name | (4-nitro-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30361631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-nitro-1H-pyrazol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(4-nitro-1H-pyrazol-1-yl)acetic acid CAS number

An In-Depth Technical Guide to (4-nitro-1H-pyrazol-1-yl)acetic acid

CAS Number: 6645-69-8

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development interested in this compound. It covers the compound's properties, a detailed synthesis protocol, potential applications, and essential safety information.

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring substituted with a nitro group and an acetic acid moiety. The pyrazole nucleus is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. The presence of the nitro group, a strong electron-withdrawing group, and the carboxylic acid functionality suggest that this molecule could be a valuable intermediate for the synthesis of more complex, biologically active compounds or possess intrinsic therapeutic potential. This guide provides a detailed exploration of its synthesis and characteristics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 6645-69-8 | BOC Sciences[3] |

| Molecular Formula | C₅H₅N₃O₄ | SpectraBase[4] |

| Molecular Weight | 171.11 g/mol | SpectraBase[4] |

| Appearance | Solid | N/A |

| InChI | InChI=1S/C5H5N3O4/c9-5(10)3-7-2-4(1-6-7)8(11)12/h1-2H,3H2,(H,9,10) | SpectraBase[4] |

| InChIKey | KUJDGSFHKVQDQL-UHFFFAOYSA-N | SpectraBase[4] |

| SMILES | O=C(O)Cn1cc(cn1)[O-] | SpectraBase[4] |

Synthesis of this compound

The synthesis of this compound can be logically approached through a two-step process starting from 4-nitro-1H-pyrazole. This strategy involves the N-alkylation of the pyrazole ring with an appropriate haloacetic acid ester, followed by the hydrolysis of the ester to yield the final carboxylic acid. This approach is a common and effective method for the synthesis of N-substituted pyrazole acetic acids.

Synthesis Pathway Overview

Caption: Synthetic route to this compound.

Part 1: Synthesis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate (Intermediate)

The initial step is the N-alkylation of 4-nitro-1H-pyrazole with ethyl bromoacetate. The pyrazole nitrogen is nucleophilic and will displace the bromide from ethyl bromoacetate. A base is required to deprotonate the pyrazole, enhancing its nucleophilicity.

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-nitro-1H-pyrazole (1 equivalent) in a suitable aprotic solvent such as acetonitrile or dimethylformamide (DMF).

-

Addition of Base: Add a slight excess of a non-nucleophilic base, such as anhydrous potassium carbonate (K₂CO₃) (1.5 equivalents). The base will neutralize the acidic proton on the pyrazole ring.

-

Addition of Alkylating Agent: To the stirred suspension, add ethyl bromoacetate (1.1 equivalents) dropwise at room temperature. Caution: Ethyl bromoacetate is a lachrymator and should be handled in a fume hood with appropriate personal protective equipment.

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. The filtrate is then concentrated under reduced pressure to remove the solvent.

-

Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure ethyl (4-nitro-1H-pyrazol-1-yl)acetate.

Part 2: Hydrolysis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate to this compound (Final Product)

The final step is the hydrolysis of the ester to the carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis (saponification) is often preferred for its efficiency.

Experimental Protocol:

-

Reaction Setup: Dissolve the purified ethyl (4-nitro-1H-pyrazol-1-yl)acetate (1 equivalent) from the previous step in a suitable solvent such as ethanol or a mixture of ethanol and water.

-

Saponification: Add an aqueous solution of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2-3 equivalents), to the ester solution.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating until the hydrolysis is complete, as monitored by TLC.

-

Work-up and Acidification: Once the reaction is complete, cool the mixture to room temperature and remove the organic solvent under reduced pressure. The remaining aqueous solution is then cooled in an ice bath and acidified with a dilute mineral acid, such as hydrochloric acid (HCl), until the pH is acidic.

-

Isolation: The precipitated solid, this compound, is collected by filtration, washed with cold water, and dried under vacuum.

-

Characterization: The final product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity[4].

Potential Applications and Biological Relevance

While specific studies on the biological activity of this compound are not extensively documented, the broader class of pyrazole derivatives is known for a wide range of pharmacological activities. It is plausible that this compound could serve as a key intermediate in the synthesis of more complex molecules with therapeutic potential or exhibit its own biological effects.

-

Anticancer Research: Many pyrazole derivatives have been investigated as potential anticancer agents[5][6]. The core structure of this compound could be a scaffold for the development of new compounds targeting cancer-related pathways.

-

Antimicrobial Agents: The pyrazole moiety is present in several compounds with antibacterial and antifungal properties[1]. Further derivatization of the carboxylic acid group could lead to novel antimicrobial agents.

-

Enzyme Inhibition: The structural features of this molecule may allow it to interact with the active sites of various enzymes, making it a candidate for screening in enzyme inhibition assays.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling this compound[7].

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood[8].

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong bases[7].

-

First Aid:

-

In case of skin contact: Wash off immediately with plenty of soap and water[7].

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing[7].

-

If inhaled: Move the person to fresh air and keep comfortable for breathing[7].

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention[9].

-

References

- AK Scientific, Inc. (n.d.). Safety Data Sheet: (5-Hydroxy-3-methyl-1-m-tolyl-1H-pyrazol-4-yl)-acetic acid.

- SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc.

- Fisher Scientific. (2009, October 12). Safety Data Sheet: 4-Nitro-1H-pyrazole-3-carboxylic acid.

- Fisher Scientific. (n.d.). Safety Data Sheet: 4-Nitrophenylacetic acid.

- Bobrova, A. V., Krasnov, P. O., Radzhabov, A. D., Kondrasenko, A. A., & Root, E. V. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Nitropyrazole.

- ChemicalBook. (n.d.). 1H-Pyrazole-3-carboxylic acid, 4-nitro-, methyl ester(138786-86-4) 1H NMR.

- AK Scientific, Inc. (n.d.). Safety Data Sheet: 4-Nitropyrazole.

- Babcock University Medical Journal. (2025, December 31). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents.

- BenchChem. (n.d.). Application Notes and Protocols for N-alkylation of 4-Iodopyrazoles.

- National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.

- Journal of Organic and Pharmaceutical Chemistry Research. (n.d.).

- AFINITICA. (2011, July 1). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides.

- PMC - PubMed Central. (n.d.). Current status of pyrazole and its biological activities.

- BOC Sciences. (n.d.). CAS 6645-69-8 this compound.

- Matrix Scientific. (n.d.). (4-Iodo-3-nitro-1H-pyrazol-1-yl)acetic acid.

- AWS. (n.d.). (Pyrazol-4-yl)aceticyl)

- PMC - PubMed Central. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades.

- Sigma-Aldrich. (n.d.). 1-Ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.

- RASAYAN Journal of Chemistry. (n.d.). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.

- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.

- PMC - PubMed Central. (n.d.).

- DOI. (n.d.).

- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.

- OpenStax. (2023, September 20). 21.6 Chemistry of Esters.

- Chemistry LibreTexts. (2023, January 22).

- ChemicalBook. (n.d.). 4-Nitrophenylacetic acid(104-03-0) 1H NMR spectrum.

Sources

- 1. jocpr.com [jocpr.com]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. bumj.babcock.edu.ng [bumj.babcock.edu.ng]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure of (4-nitro-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (4-nitro-1H-pyrazol-1-yl)acetic acid, a heterocyclic compound of interest in medicinal chemistry and materials science. We will delve into its molecular architecture, physicochemical properties, synthesis, and potential applications, offering field-proven insights and detailed experimental considerations.

Introduction: The Significance of the Pyrazole Scaffold

Pyrazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties[1][2]. The incorporation of a nitro group and an acetic acid moiety onto the pyrazole ring, as seen in this compound, modulates the electronic and steric properties of the molecule, potentially enhancing its interaction with biological targets. This guide will elucidate the key structural features of this compound, providing a foundation for its further exploration in drug discovery and development.

Molecular Structure and Physicochemical Properties

This compound (CAS No: 6645-69-8) is a small molecule with the molecular formula C₅H₅N₃O₄ and a molecular weight of 171.11 g/mol .[3] The molecular structure consists of a five-membered pyrazole ring substituted with a nitro group at the C4 position and an acetic acid group at the N1 position.

| Property | Value | Source |

| CAS Number | 6645-69-8 | [3] |

| Molecular Formula | C₅H₅N₃O₄ | [3] |

| Molecular Weight | 171.11 g/mol | [3] |

| Melting Point | 152°C - 156°C | [3] |

| Appearance | White to light yellow solid | Various commercial suppliers |

The presence of the electron-withdrawing nitro group significantly influences the electron density distribution within the pyrazole ring, impacting its reactivity and potential for intermolecular interactions. The acetic acid moiety introduces a carboxylic acid functional group, which can participate in hydrogen bonding and salt formation, thereby affecting the compound's solubility and pharmacokinetic properties.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process, starting from the commercially available pyrazole. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of 4-Nitropyrazole

The initial step involves the nitration of pyrazole to form 4-nitropyrazole. This is a well-established electrophilic aromatic substitution reaction.

Experimental Protocol:

-

Reagents and Solvents: Pyrazole, concentrated nitric acid, concentrated sulfuric acid, ice, water, ethanol.

-

Procedure: a. To a cooled (0 °C) mixture of concentrated sulfuric acid, slowly add pyrazole. b. To this mixture, add a pre-cooled mixture of concentrated nitric and sulfuric acids dropwise, maintaining the temperature below 10 °C. c. After the addition is complete, the reaction mixture is heated (e.g., at 90°C for 6 hours) to drive the reaction to completion. d. The reaction mixture is then cooled and carefully poured onto crushed ice, leading to the precipitation of the product. e. The crude 4-nitropyrazole is collected by filtration, washed with cold water and cold ethanol, and can be further purified by recrystallization.

Causality Behind Experimental Choices:

-

The use of a mixture of concentrated nitric and sulfuric acids generates the nitronium ion (NO₂⁺), the active electrophile for the nitration reaction.

-

The reaction is performed at low initial temperatures to control the exothermic nature of the nitration reaction. Subsequent heating is necessary to overcome the activation energy for the substitution on the electron-rich pyrazole ring.

-

Pouring the reaction mixture onto ice serves to quench the reaction and precipitate the product, which has low solubility in the acidic aqueous medium.

Step 2: Synthesis of this compound

The second step involves the N-alkylation of 4-nitropyrazole with an appropriate two-carbon synthon, typically an ethyl bromoacetate, followed by hydrolysis of the resulting ester.

Experimental Protocol:

-

Reagents and Solvents: 4-Nitropyrazole, ethyl bromoacetate, a suitable base (e.g., potassium carbonate, sodium hydride), a polar aprotic solvent (e.g., acetone, DMF), acid or base for hydrolysis (e.g., HCl, NaOH), ethyl acetate, water.

-

Procedure (N-alkylation): a. Dissolve 4-nitropyrazole in a suitable polar aprotic solvent. b. Add a base to deprotonate the pyrazole nitrogen, forming the pyrazolate anion. c. To this mixture, add ethyl bromoacetate dropwise. d. The reaction is typically stirred at room temperature or slightly elevated temperatures until completion, as monitored by TLC. e. The reaction mixture is then worked up by adding water and extracting the product with an organic solvent like ethyl acetate. The organic layer is washed, dried, and concentrated to yield the crude ethyl (4-nitro-1H-pyrazol-1-yl)acetate.

-

Procedure (Hydrolysis): a. The crude ester is then subjected to hydrolysis, which can be achieved under either acidic or basic conditions. b. For basic hydrolysis, the ester is dissolved in an alcohol-water mixture, and a base like sodium hydroxide is added. The mixture is heated to reflux until the reaction is complete. c. The reaction mixture is then cooled and acidified with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. d. The final product, this compound, is collected by filtration, washed with water, and can be purified by recrystallization.

Causality Behind Experimental Choices:

-

The N-alkylation of pyrazoles is a nucleophilic substitution reaction. The use of a base is crucial to deprotonate the N-H of the pyrazole, making it a more potent nucleophile.

-

Polar aprotic solvents like DMF or acetone are used to dissolve the reactants and facilitate the SN2 reaction.

-

Ethyl bromoacetate is a common and effective electrophile for introducing the ethoxycarbonylmethyl group onto the pyrazole nitrogen.

-

The final hydrolysis step is necessary to convert the ester functionality into the desired carboxylic acid. Both acidic and basic conditions can be employed, with the choice often depending on the stability of the rest of the molecule to the reaction conditions.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

Based on the analysis of structurally similar compounds like 4-Nitro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole[4], the following proton signals are expected for this compound:

-

Pyrazole ring protons: Two singlets in the aromatic region (δ 8.0-8.5 ppm). The proton at the C5 position is expected to be downfield compared to the proton at the C3 position due to the anisotropic effect of the adjacent N-acetic acid group.

-

Methylene protons (-CH₂-): A singlet in the region of δ 5.0-5.5 ppm, corresponding to the two protons of the acetic acid methylene group.

-

Carboxylic acid proton (-COOH): A broad singlet at a downfield chemical shift (typically δ > 10 ppm), which is often exchangeable with D₂O.

¹³C NMR:

The predicted ¹³C NMR spectrum would show:

-

Pyrazole ring carbons: Signals for the C3 and C5 carbons would appear in the aromatic region (δ 125-140 ppm). The C4 carbon, attached to the nitro group, would be significantly deshielded.

-

Methylene carbon (-CH₂-): A signal in the aliphatic region (δ 50-60 ppm).

-

Carbonyl carbon (-COOH): A signal in the downfield region (δ 170-180 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups:

-

O-H stretch (carboxylic acid): A very broad band in the region of 2500-3300 cm⁻¹.

-

C=O stretch (carboxylic acid): A strong, sharp absorption band around 1700-1725 cm⁻¹.

-

N-O stretch (nitro group): Two strong absorption bands, one for the asymmetric stretch (around 1500-1560 cm⁻¹) and one for the symmetric stretch (around 1345-1385 cm⁻¹).

-

C-N and C=C stretches (pyrazole ring): Multiple bands in the fingerprint region (below 1600 cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. In electrospray ionization (ESI) mass spectrometry, the molecule would likely be detected as the [M-H]⁻ ion in negative mode or the [M+H]⁺ ion in positive mode.

Potential Applications and Future Directions

While specific biological activity data for this compound is limited in publicly available literature, the pyrazole scaffold is a well-known pharmacophore. The presence of the nitro group and the carboxylic acid functionality opens up possibilities for its use as:

-

A building block in medicinal chemistry: The carboxylic acid group can be readily converted into other functional groups such as esters, amides, and acid chlorides, allowing for the synthesis of a library of derivatives for biological screening.

-

A potential therapeutic agent: Pyrazole-acetic acid derivatives have been investigated as antagonists for various receptors, such as the chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2)[5]. Further studies are warranted to explore the potential of this compound in this and other therapeutic areas.

-

A component in materials science: The nitro group suggests potential applications in energetic materials, a field where nitropyrazoles are actively researched[6].

The logical progression for future research on this molecule is outlined below.

Caption: Logical workflow for the future development of this compound.

Conclusion

This compound is a versatile heterocyclic compound with a well-defined molecular structure. Its synthesis is achievable through standard organic chemistry methodologies, and its structure can be thoroughly characterized using modern spectroscopic techniques. While its specific applications are yet to be fully explored, its structural features make it a promising candidate for further investigation in both medicinal chemistry and materials science. This guide provides the foundational knowledge necessary for researchers to embark on such investigations.

References

-

Current status of pyrazole and its biological activities. PMC - PubMed Central. [Link]

-

Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. The Royal Society of Chemistry. [Link]

-

2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists. PubMed. [Link]

-

Alkyl‐Bridged Nitropyrazoles – Adjustment of Performance and Sensitivity Parameters. Open Access LMU. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 6645-69-8 Cas No. | (4-Nitro-pyrazol-1-yl)-acetic acid | Matrix Scientific [matrixscientific.com]

- 4. rsc.org [rsc.org]

- 5. 2-(1H-Pyrazol-1-yl)acetic acids as chemoattractant receptor-homologous molecule expressed on Th2 lymphocytes (CRTh2) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

An In-Depth Technical Guide to the Synthesis of (4-nitro-1H-pyrazol-1-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-nitro-1H-pyrazol-1-yl)acetic acid is a key heterocyclic compound with significant potential in medicinal chemistry and drug development. Its structural motif, featuring a nitrated pyrazole core linked to an acetic acid moiety, makes it a valuable building block for the synthesis of a diverse range of pharmacologically active molecules. Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The nitro group and the carboxylic acid functional group on this particular scaffold offer versatile handles for further chemical modifications, allowing for the exploration of structure-activity relationships and the development of novel therapeutic agents. This guide provides a comprehensive overview of the synthetic pathway to this compound, detailing the necessary precursors, reaction mechanisms, and experimental protocols.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that begins with the formation of the 4-nitropyrazole core, followed by N-alkylation to introduce the acetic acid side chain. The overall transformation can be conceptually divided into two primary stages:

-

Nitration of Pyrazole: The initial step involves the regioselective nitration of pyrazole to yield 4-nitropyrazole. This is a crucial step that installs the nitro group at the desired position on the pyrazole ring.

-

N-alkylation and Hydrolysis: The subsequent stage involves the N-alkylation of 4-nitropyrazole with an appropriate ethyl haloacetate, followed by the hydrolysis of the resulting ester to afford the final carboxylic acid product.

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of 4-Nitropyrazole

The synthesis of the key intermediate, 4-nitropyrazole, is most commonly achieved through the direct nitration of pyrazole. The choice of nitrating agent and reaction conditions is critical to ensure the desired regioselectivity and to obtain a good yield.

Mechanistic Insights

The nitration of pyrazole is an electrophilic aromatic substitution reaction. The pyrazole ring is an electron-rich aromatic system, making it susceptible to attack by electrophiles. The nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile. The sulfuric acid serves as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion. The substitution occurs preferentially at the C4 position due to the directing effects of the two nitrogen atoms in the ring.

Experimental Protocol: Direct Nitration of Pyrazole

Materials:

-

Pyrazole

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Distilled water

-

Ethanol

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Slowly add pyrazole to the cooled sulfuric acid with continuous stirring.

-

Once the pyrazole has dissolved, add concentrated nitric acid dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it to 50-60 °C for 2-3 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture onto crushed ice with stirring.

-

The crude 4-nitropyrazole will precipitate out of the solution.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water until the washings are neutral.

-

Recrystallize the crude product from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain pure 4-nitropyrazole.

| Parameter | Value | Reference |

| Reactants | Pyrazole, HNO₃, H₂SO₄ | N/A |

| Reaction Temperature | 0-5 °C (addition), 50-60 °C (reaction) | N/A |

| Reaction Time | 2-3 hours | N/A |

| Typical Yield | 70-85% | N/A |

Table 1: Typical reaction parameters for the synthesis of 4-nitropyrazole.

Part 2: Synthesis of this compound

This stage involves a two-step sequence: the N-alkylation of 4-nitropyrazole with an ethyl haloacetate, followed by the hydrolysis of the resulting ester.

Step 2a: N-Alkylation of 4-Nitropyrazole

The introduction of the acetic acid side chain is achieved through the N-alkylation of 4-nitropyrazole with an electrophile such as ethyl bromoacetate or ethyl chloroacetate. This reaction is typically carried out in the presence of a base.

Mechanistic Considerations

The N-alkylation of pyrazole proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the pyrazole ring acts as a nucleophile, attacking the electrophilic carbon atom of the ethyl haloacetate. The presence of a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is essential to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity and facilitating the reaction. The choice of base and solvent can influence the reaction rate and yield. Stronger bases like sodium hydride in an aprotic polar solvent like N,N-dimethylformamide (DMF) are often effective.[1]

Figure 2: General mechanism of N-alkylation of 4-nitropyrazole.

Experimental Protocol: N-Alkylation with Ethyl Bromoacetate

Materials:

-

4-Nitropyrazole

-

Sodium Hydride (NaH, 60% dispersion in mineral oil) or Potassium Carbonate (K₂CO₃)

-

Ethyl Bromoacetate

-

Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of 4-nitropyrazole (1.0 equivalent) in anhydrous DMF dropwise.[2]

-

Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation.

-

Add ethyl bromoacetate (1.1 equivalents) dropwise to the reaction mixture at 0 °C.[1]

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain ethyl (4-nitro-1H-pyrazol-1-yl)acetate.

Step 2b: Hydrolysis of Ethyl (4-nitro-1H-pyrazol-1-yl)acetate

The final step in the synthesis is the hydrolysis of the ester to the corresponding carboxylic acid. This is typically achieved by treating the ester with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent.

Mechanistic Overview

Ester hydrolysis under basic conditions (saponification) involves the nucleophilic acyl substitution. The hydroxide ion (OH⁻) from the base attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion as a leaving group, to yield the carboxylate salt. Subsequent acidification of the reaction mixture protonates the carboxylate to give the final carboxylic acid product.

Experimental Protocol: Ester Hydrolysis

Materials:

-

Ethyl (4-nitro-1H-pyrazol-1-yl)acetate

-

Lithium Hydroxide (LiOH) or Sodium Hydroxide (NaOH)

-

Tetrahydrofuran (THF) or Ethanol

-

Water

-

Hydrochloric Acid (HCl, 1M)

-

Ethyl acetate

Procedure:

-

Dissolve ethyl (4-nitro-1H-pyrazol-1-yl)acetate in a mixture of THF (or ethanol) and water.

-

Add an aqueous solution of lithium hydroxide or sodium hydroxide (2-3 equivalents).

-

Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

After the reaction is complete, remove the organic solvent under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Acidify the aqueous layer to pH 2-3 with 1M HCl.

-

The desired this compound will precipitate out.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the pure product.

Conclusion

The synthesis of this compound is a well-established process involving the nitration of pyrazole followed by N-alkylation and subsequent hydrolysis. Careful control of reaction conditions, particularly during the nitration and N-alkylation steps, is crucial for achieving high yields and purity. This versatile building block holds considerable promise for the development of novel therapeutic agents, and the detailed protocols provided in this guide offer a solid foundation for its synthesis and further derivatization in a research and development setting.

References

-

PrepChem. (n.d.). Synthesis of ethyl 4-phenyl-1H-pyrazole-1-acetate. Retrieved from [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of (4-nitro-1H-pyrazol-1-yl)acetic acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of (4-nitro-1H-pyrazol-1-yl)acetic acid. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through detailed spectral interpretation, experimental protocols, and theoretical considerations.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyrazole nucleus is a well-known scaffold in a variety of therapeutic agents, exhibiting properties such as anti-inflammatory, antimicrobial, and antitumor activities[1][2]. The introduction of a nitro group and an acetic acid moiety to the pyrazole ring modulates its electronic properties and potential biological interactions. Accurate structural confirmation and purity assessment are paramount in the development of novel compounds, and ¹H NMR spectroscopy stands as a primary analytical technique for this purpose. This guide will provide a detailed examination of the ¹H NMR spectrum of this compound, offering insights into the chemical environment of each proton.

Molecular Structure and Proton Environments

To interpret the ¹H NMR spectrum, it is crucial to first understand the molecular structure and the different proton environments within this compound.

Figure 1. Molecular structure of this compound with proton labeling.

The molecule possesses three distinct sets of protons:

-

Two aromatic protons on the pyrazole ring (H-3 and H-5).

-

Two aliphatic protons of the methylene group (-CH₂-).

-

One acidic proton of the carboxylic acid group (-COOH).

The electron-withdrawing nature of the nitro group at the C-4 position and the acetic acid group at the N-1 position significantly influences the chemical shifts of the pyrazole ring protons.

Experimental Protocol: ¹H NMR Spectroscopy

A robust and reproducible experimental setup is critical for obtaining a high-quality ¹H NMR spectrum.

1. Sample Preparation:

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to the compound's polarity and the presence of an acidic proton, which is readily observable in this solvent. Other potential solvents include deuterated methanol (CD₃OD) or acetone (acetone-d₆).

-

Concentration: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

2. NMR Instrument Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.

-

Acquisition Parameters:

-

Number of Scans (NS): 16 to 64 scans to achieve a good signal-to-noise ratio.

-

Relaxation Delay (D1): 1-2 seconds.

-

Acquisition Time (AQ): 3-4 seconds.

-

Spectral Width (SW): A range of -2 to 14 ppm is appropriate to cover all expected proton signals.

-

Figure 2. Workflow for ¹H NMR analysis of this compound.

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three different proton environments.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |

| H-5 | 8.5 - 9.0 | Singlet (s) | 1H | Deshielded due to the anisotropic effect of the adjacent N-1 and the electron-withdrawing effect of the nitro group. |

| H-3 | 8.0 - 8.5 | Singlet (s) | 1H | Less deshielded than H-5 but still significantly downfield due to the electron-withdrawing nitro group. |

| -CH₂- | 5.0 - 5.5 | Singlet (s) | 2H | Positioned downfield due to the attachment to the electronegative nitrogen atom of the pyrazole ring and the adjacent carboxylic acid group. |

| -COOH | 12.0 - 13.0 | Broad Singlet (br s) | 1H | Highly deshielded, characteristic of a carboxylic acid proton. The signal is often broad due to hydrogen bonding and chemical exchange. |

Key Observations and Causality:

-

Deshielding of Pyrazole Protons: The protons on the pyrazole ring (H-3 and H-5) are observed at significantly downfield chemical shifts. This is a direct consequence of the strong electron-withdrawing nature of the nitro group at the C-4 position, which reduces the electron density around these protons, thus deshielding them. Computational studies on nitropyrazoles have confirmed this trend[3]. The proton at the C-5 position is typically more deshielded than the C-3 proton due to its proximity to the N-1 substituent.

-

Singlet Multiplicity: Both H-3 and H-5 appear as singlets because they lack adjacent protons to couple with. The distance between them is too large for significant long-range coupling.

-

Methylene Protons: The methylene protons of the acetic acid side chain also appear as a singlet, as there are no neighboring protons. Their chemical shift is influenced by the adjacent electronegative nitrogen atom of the pyrazole ring and the carbonyl group of the acid.

-

Carboxylic Acid Proton: The carboxylic acid proton signal is typically broad and found at a very high chemical shift value, which is a characteristic feature of acidic protons involved in hydrogen bonding.

Trustworthiness: A Self-Validating System

The interpretation of the ¹H NMR spectrum of this compound is a self-validating process. The combination of the number of signals, their chemical shifts, integration values, and multiplicities should be in complete agreement with the proposed molecular structure. Any deviation would necessitate a re-evaluation of the structure or the purity of the sample. For instance, the presence of unexpected signals could indicate impurities or the formation of isomers during synthesis.

Conclusion

The ¹H NMR spectrum of this compound provides a clear and unambiguous confirmation of its molecular structure. The distinct signals for the pyrazole ring protons, the methylene protons, and the carboxylic acid proton are all consistent with theoretical predictions and data from related compounds. This in-depth analysis serves as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and similar pyrazole derivatives.

References

-

- PubMed Central

-

- ResearchGate

-

- ChemicalBook

-

- SpectraBase

-

- PubMed

-

- SpectraBase

-

- ChemicalBook

-

- SpectraBase

-

- ResearchGate

-

- Matrix Scientific

-

- National Institutes of Health

-

- MDPI

-

- The Royal Society of Chemistry

-

- SpectraBase

-

- International Journal of Pharmaceutical Sciences and Research

-

- ResearchGate

-

- BOC Sciences

-

- International Journal of Creative Research Thoughts

Sources

- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 3. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

Mass spectrometry of (4-nitro-1H-pyrazol-1-yl)acetic acid

An In-Depth Technical Guide to the Mass Spectrometry of (4-nitro-1H-pyrazol-1-yl)acetic acid

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, which combines a nitropyrazole core with an acetic acid moiety, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[1] The precise characterization and quantification of this and related compounds are paramount for ensuring the quality, efficacy, and safety of pharmaceutical products.

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a cornerstone analytical technique for the study of such molecules. Its high sensitivity, selectivity, and ability to provide structural information make it indispensable for identity confirmation, purity assessment, and pharmacokinetic studies. This guide offers a comprehensive overview of the mass spectrometric analysis of this compound, from the selection of appropriate ionization techniques to the interpretation of fragmentation patterns and method validation.

Physicochemical Properties and Ionization Strategy

The chemical structure of this compound dictates the optimal approach for its analysis by mass spectrometry. The presence of a carboxylic acid group imparts acidic properties to the molecule, making it readily deprotonated. This feature is key to selecting an efficient ionization method.

Expertise & Experience: Selecting the Right Ionization Technique

For a molecule like this compound, Electrospray Ionization (ESI) is the most suitable technique. ESI is a soft ionization method that is ideal for polar and ionizable molecules, allowing for their transfer from the liquid phase to the gas phase with minimal fragmentation.

Given the acidic nature of the carboxylic acid group, operating in negative ion mode is highly advantageous. In this mode, the analyte molecule readily loses a proton to form the carboxylate anion, [M-H]⁻, which is a stable species that can be easily detected by the mass spectrometer.[2] This approach generally leads to high sensitivity and a strong signal for the deprotonated molecular ion.

While other techniques like Atmospheric Pressure Chemical Ionization (APCI) could be considered, ESI is generally preferred for compounds that are already ionized in solution. The choice of negative ion mode is a direct consequence of the molecule's structure, leveraging its inherent acidity for optimal ionization efficiency.

Mass Spectral Interpretation and Fragmentation Analysis

Understanding the fragmentation patterns of this compound is crucial for its unambiguous identification. The fragmentation of the [M-H]⁻ ion can be predicted based on the known behavior of related chemical classes, including nitroaromatic compounds, pyrazoles, and carboxylic acids.[3][4][5]

Predicted Fragmentation Pathways

Upon collision-induced dissociation (CID) in the mass spectrometer, the deprotonated molecular ion of this compound is expected to undergo a series of characteristic fragmentation reactions:

-

Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the neutral loss of CO₂ (44 Da) from the carboxylate group.[3] This would result in a fragment ion corresponding to the 4-nitropyrazolyl-methyl anion.

-

Loss of Nitro Group: Nitroaromatic compounds are known to lose the nitro group as either NO₂ (46 Da) or NO (30 Da).[3][6] The loss of NO₂ is a common fragmentation pathway for nitroaromatic anions.

-

Pyrazole Ring Fragmentation: The pyrazole ring itself can undergo fragmentation, often involving the loss of small neutral molecules like HCN (27 Da) or N₂ (28 Da).[4]

These fragmentation pathways can occur sequentially, leading to a cascade of product ions that provide a detailed structural fingerprint of the parent molecule.

Mandatory Visualization: Fragmentation Pathway

Sources

- 1. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]

- 2. Improved liquid chromatography/mass spectrometric analysis of low molecular weight carboxylic acids by ion exclusion separation with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Characterization of aerosol nitroaromatic compounds: Validation of an experimental method - PMC [pmc.ncbi.nlm.nih.gov]

The Pyrazole Scaffold: A Versatile Blueprint for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Five-Membered Ring

In the vast landscape of medicinal chemistry, certain molecular structures consistently emerge as "privileged scaffolds"—frameworks that can interact with a wide array of biological targets, leading to diverse therapeutic effects. The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands out as a quintessential example of such a scaffold.[1][2][3] First synthesized in 1883, the pyrazole nucleus is now a cornerstone in the design of numerous FDA-approved drugs, demonstrating its remarkable versatility and clinical relevance.[4] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its capacity to bind effectively to various biological receptors and enzymes.[5] This guide provides a comprehensive exploration of the biological potential of pyrazole compounds, delving into their mechanisms of action, diverse pharmacological activities, and the experimental methodologies used to validate their therapeutic promise.

The Pyrazole Core: A Privileged Scaffold in Medicinal Chemistry

The success of the pyrazole ring in drug discovery is not accidental. Its distinct chemical features offer significant advantages for medicinal chemists. The pyrazole ring can serve as a bioisostere for other aromatic rings, like benzene, often leading to improved physicochemical properties such as solubility and lipophilicity.[5] Furthermore, the arrangement of its nitrogen atoms allows for diverse interactions with biological targets.[1] The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen can function as a hydrogen bond acceptor, facilitating strong and specific binding to protein active sites.[5] This versatility is a key reason why pyrazole derivatives have been successfully developed for a wide range of diseases, from inflammation and cancer to infectious diseases and neurological disorders.[6][7][8]

Logical Relationship: Pyrazole Core to Biological Activities

The following diagram illustrates how the central pyrazole scaffold serves as a foundation for developing compounds with a wide spectrum of therapeutic applications.

Caption: Versatility of the pyrazole scaffold in medicinal chemistry.

Diverse Biological Activities of Pyrazole Derivatives

The structural versatility of the pyrazole core has led to the discovery of compounds with a wide array of pharmacological activities.[8][9]

Anticancer Activity

Pyrazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[7][10] Many pyrazole-containing drugs function as kinase inhibitors, a critical class of targeted cancer therapies.[11] For example, several FDA-approved drugs like Ruxolitinib and Crizotinib, which are used to treat different types of cancers, feature a pyrazole scaffold.[11][12][13]

Mechanism of Action: A common mechanism involves the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Bruton's tyrosine kinase (BTK), which are crucial for cancer cell proliferation and survival.[10][13] For instance, some pyrazole derivatives have shown potent EGFR inhibitory activity, comparable to the positive control erlotinib.[10] Others have been designed to inhibit the p53-MDM2 interaction, a key pathway in tumor suppression.[14]

Quantitative Data on Anticancer Activity:

| Compound ID | Cancer Cell Line | Target/Mechanism | IC50 (µM) | Reference Drug | IC50 (µM) | Citation |

| Compound 168 | MCF-7 (Breast) | Tubulin Polymerization | 2.78 ± 0.24 | Cisplatin | 15.24 ± 1.27 | [15] |

| Compound 49 | - | EGFR Tyrosine Kinase | 0.26 | - | - | [7] |

| Compound 49 | - | HER-2 Tyrosine Kinase | 0.20 | - | - | [7] |

| Compound C5 | MCF-7 (Breast) | EGFR Kinase | 0.08 | Erlotinib | 0.07 | [10] |

| Compound 11c | SW620 (Colon) | p53-MDM2 | 4.09 - 16.82 | Nutlin-1 | - | [14] |

Anti-inflammatory Activity

The most well-known pyrazole-based drug is Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain.[4][11] This highlights the profound impact of pyrazole chemistry in developing anti-inflammatory agents.

Mechanism of Action: The primary mechanism for many anti-inflammatory pyrazole compounds is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[7] COX-2 is responsible for producing prostaglandins that mediate inflammation and pain. By selectively inhibiting COX-2 over COX-1, these drugs can reduce inflammation with a lower risk of gastrointestinal side effects associated with non-selective NSAIDs.[16]

Antimicrobial Activity

Pyrazole derivatives have demonstrated significant potential as antibacterial and antifungal agents.[4][17] They have shown potent inhibition against a range of Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[17]

Mechanism of Action: The exact mechanisms can vary, but they often involve disrupting essential cellular processes in the microbes. For example, some pyrazole compounds may interfere with bacterial cell wall synthesis or inhibit key enzymes necessary for microbial survival.

Quantitative Data on Antimicrobial Activity:

| Compound ID | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Citation |

| Compound 6g | Staphylococcus aureus | 1-2 | Candida albicans | 1-2 | [17] |

| Compound 6l | Escherichia coli | 1-2 | Candida albicans | 1-2 | [17] |

| Compound 7l | Staphylococcus aureus | 1-2 | Candida albicans | 1-2 | [17] |

Neuroprotective and CNS Activity

The application of pyrazoles extends to the central nervous system (CNS). Derivatives have been investigated for a variety of conditions, including anxiety, depression, and neurodegenerative diseases.[7][8] Rimonabant, an anti-obesity drug that acts as a cannabinoid receptor antagonist, is a notable example of a pyrazole-based CNS agent.[4][11]

Experimental Protocols for Assessing Biological Activity

To validate the therapeutic potential of novel pyrazole compounds, rigorous and standardized experimental protocols are essential. Here, we detail a common workflow for screening and evaluating these compounds for anticancer activity.

Experimental Workflow: Anticancer Compound Screening

The following diagram outlines a typical workflow from compound synthesis to the initial assessment of anticancer potential.

Caption: Workflow for anticancer screening of pyrazole compounds.

Detailed Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to generate reducing equivalents like NADH and FADH. The resulting intracellular purple formazan crystals are solubilized and quantified by spectrophotometry.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture human cancer cells (e.g., MCF-7 for breast cancer) under standard conditions (37°C, 5% CO₂).

-

Trypsinize and count the cells. Seed approximately 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete culture medium.

-

Causality: Seeding density is critical; too few cells will yield a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

-

-

Compound Treatment:

-

After 24 hours (to allow cells to attach), replace the medium with fresh medium containing serial dilutions of the pyrazole compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug like Doxorubicin).

-

Causality: A 24-hour attachment period ensures that the cytotoxic effects are observed on healthy, adherent cells. Serial dilutions are necessary to determine the dose-response curve and calculate the IC₅₀.

-

-

Incubation:

-

Incubate the plate for 48 to 72 hours at 37°C in a 5% CO₂ incubator.

-

Causality: This duration is typically sufficient for antiproliferative effects to manifest. The exact time can be optimized based on the cell line's doubling time.

-

-

MTT Addition:

-

Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubate for another 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

-

Causality: The incubation time with MTT must be long enough for formazan to form but not so long that the vehicle itself becomes toxic.

-

-

Solubilization:

-

Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Trustworthiness: Complete solubilization is key for accurate absorbance readings. Pipetting up and down can aid this process.

-

-

Data Acquisition:

-

Read the absorbance on a microplate spectrophotometer at a wavelength of approximately 570 nm.

-

The absorbance is directly proportional to the number of viable cells.

-

-

Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the viability percentage against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

-

Future Directions and Conclusion

The pyrazole scaffold continues to be a highly productive area of research in drug discovery.[12][13] Its metabolic stability and versatile chemical nature make it an attractive starting point for developing novel therapeutics.[13] Future research will likely focus on creating pyrazole hybrids, which combine the pyrazole core with other pharmacophores to enhance potency and target specificity.[3][18] The continued exploration of structure-activity relationships (SAR) will be crucial for optimizing the efficacy and minimizing the side effects of new pyrazole-based drug candidates.[1]

References

-

Current status of pyrazole and its biological activities. PubMed Central. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. MDPI. [Link]

-

Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. ResearchGate. [Link]

-

(PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

-

Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents. PubMed. [Link]

-

Review: biologically active pyrazole derivatives. New Journal of Chemistry (RSC Publishing). [Link]

-

“Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Journal of Advanced Pharmacy and Technology Research. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives. PubMed. [Link]

-

Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. PubMed. [Link]

-

The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. [Link]

-

Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. [Link]

-

Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Bentham Science. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PubMed Central. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. [Link]

-

Examples of pyrazole‐containing drugs and their pharmacological activities. ResearchGate. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. chemrevlett.com [chemrevlett.com]

- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. jchr.org [jchr.org]

- 10. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Biological Evaluation of Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 17. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Ascendant Role of the 4-Nitropyrazole Scaffold in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

The pyrazole nucleus is a cornerstone in medicinal chemistry, celebrated for its versatile biological activities. Among its numerous derivatives, the 4-nitropyrazole moiety has emerged as a particularly compelling scaffold. The strong electron-withdrawing nature of the nitro group at the C4 position profoundly influences the electronic properties of the pyrazole ring, modulating its reactivity and biological interactions. This guide provides an in-depth exploration of 4-nitropyrazole-containing molecules, from their synthesis and functionalization to their burgeoning applications in oncology, infectious diseases, and neurodegenerative disorders. We will delve into the mechanistic underpinnings of their therapeutic effects, supported by detailed experimental protocols, structure-activity relationship analyses, and visual representations of key biological pathways and synthetic workflows.

Introduction: The Strategic Significance of the 4-Nitro Group

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, found in numerous FDA-approved drugs.[1] The introduction of a nitro group at the 4-position creates a unique chemical entity with distinct properties. The nitro group's electron-withdrawing character enhances the acidity of the N-H proton, influences the regioselectivity of further substitutions, and can participate in crucial hydrogen bonding and other non-covalent interactions with biological targets.[2] These attributes have made 4-nitropyrazole a versatile intermediate and a key pharmacophore in the design of novel therapeutic agents.[3][4]

Synthesis and Functionalization of the 4-Nitropyrazole Core

The synthetic accessibility of the 4-nitropyrazole scaffold is crucial for its exploration in medicinal chemistry. Several methods have been developed for its preparation and subsequent functionalization.

Synthesis of 4-Nitropyrazole

The direct nitration of pyrazole is a common approach to synthesize 4-nitropyrazole.[3] However, controlling the regioselectivity can be challenging. An efficient one-pot, two-step method has been reported, starting with the formation of pyrazole sulfate, followed by direct nitration using a mixture of fuming nitric acid and fuming sulfuric acid, achieving yields as high as 85%.[3]

Experimental Protocol: One-Pot Synthesis of 4-Nitropyrazole [3]

-

Preparation of Nitrating Mixture: In a flask equipped with a stirrer and cooled in an ice-water bath, slowly add fuming nitric acid to fuming sulfuric acid while maintaining the temperature between 0 and 10 °C.

-

Formation of Pyrazole Sulfate: In a separate flask, add pyrazole to concentrated sulfuric acid at room temperature and stir for 30 minutes.

-

Nitration: Cool the pyrazole sulfate mixture in an ice-water bath and add the pre-formed nitrating mixture dropwise.

-

Reaction: After the addition is complete, raise the temperature to 50 °C and maintain for 1.5 hours.

-

Work-up: Pour the reaction mixture into ice water to precipitate the product. Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from an appropriate solvent system (e.g., ethyl ether/hexane) to obtain pure 4-nitropyrazole.

Figure 1: General workflow for the one-pot synthesis of 4-nitropyrazole.

Functionalization of the 4-Nitropyrazole Ring

The 4-nitropyrazole scaffold offers multiple sites for further chemical modification, allowing for the generation of diverse libraries of compounds for biological screening.

-

N-Substitution: The acidic N-H proton can be readily deprotonated with a base, followed by reaction with various electrophiles to introduce substituents at the N1 position. This is a common strategy to modulate the pharmacokinetic properties and target engagement of the molecule.[2]

-

C-H Activation: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of the pyrazole ring, enabling the introduction of aryl groups at the C5 position.[5]

-

Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group can activate the pyrazole ring towards nucleophilic aromatic substitution, allowing for the displacement of leaving groups at other positions.

Anticancer Applications of 4-Nitropyrazole Derivatives

The 4-nitropyrazole scaffold has shown significant promise in the development of novel anticancer agents, primarily through the inhibition of key signaling pathways involved in tumor growth and proliferation.[6]

Kinase Inhibitors

Many 4-nitropyrazole derivatives have been designed and synthesized as inhibitors of various protein kinases, which are critical regulators of cellular processes and are often dysregulated in cancer.[7]

3.1.1. Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition

EGFR and VEGFR are key receptor tyrosine kinases involved in tumor cell proliferation and angiogenesis, respectively. Dual inhibition of these receptors is a validated strategy in cancer therapy. Several pyrazole-based compounds, including those with a nitro-phenyl moiety, have been developed as potent dual EGFR and VEGFR-2 inhibitors.[8]

Figure 2: Simplified diagram of EGFR and VEGFR signaling pathways and their inhibition by 4-nitropyrazole derivatives.

3.1.2. Mitogen-Activated Protein Kinase (MAPK) Pathway Inhibition

The MAPK pathway is a crucial signaling cascade that relays extracellular signals to the cell nucleus, regulating gene expression and cell fate. Dysregulation of this pathway is a hallmark of many cancers. Pyrazole-based ureas have been identified as potent inhibitors of p38 MAP kinase.[9] Furthermore, a synthetic pyrazole derivative of curcumin, CNB-001, has been shown to suppress lipopolysaccharide-induced nitric oxide production through the inhibition of the p38 MAPK pathway in microglia, suggesting its potential in neuroinflammation.[10]

3.1.3. Other Kinase Targets

The versatility of the 4-nitropyrazole scaffold has enabled the development of inhibitors for other important kinase targets, including c-Jun N-terminal kinases (JNKs) and Janus kinases (JAKs).[11][12]

Structure-Activity Relationships (SAR)

Systematic structural modifications of the 4-nitropyrazole core have provided valuable insights into the structure-activity relationships for anticancer activity. For instance, in a series of pyrazole-based Aurora A kinase inhibitors, the nitro group was found to be more optimal than other substituents like hydrogen, methyl, methoxy, or chloro.[7]

| Compound | R1 | R2 | IC50 (Kinase) | Cell Line IC50 | Reference |

| Example 1 | H | 4-chlorophenyl | Varies | Varies | [13] |

| Example 2 | CH3 | 3-nitrophenyl | Varies | Varies | [8] |

| Example 3 | Phenyl | Indole | Varies | Varies | [6] |

Table 1: Exemplary structure-activity relationship data for 4-nitropyrazole derivatives as anticancer agents. (Note: This table is a template; specific data would be populated from detailed literature.)

Antimicrobial Applications

4-Nitropyrazole-containing molecules have demonstrated a broad spectrum of antimicrobial activity, including antibacterial and antifungal properties.

Antibacterial Activity

Several studies have reported the synthesis of 4-nitropyrazole derivatives with significant antibacterial activity. For example, a compound featuring a 4-nitrophenyl group attached to a pyrazole scaffold, 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide, was found to be highly active against the Gram-positive bacterium Streptococcus epidermidis.[4][14]

Experimental Protocol: Antibacterial Susceptibility Testing (Agar Well Diffusion Method) [15]

-

Prepare Inoculum: Prepare a standardized suspension of the test bacterium.

-

Plate Inoculation: Evenly spread the bacterial suspension onto the surface of an agar plate.

-

Well Preparation: Create wells of a defined diameter in the agar.

-

Compound Application: Add a known concentration of the test compound (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control and a standard antibiotic control.

-

Incubation: Incubate the plates under appropriate conditions for the test organism.

-

Measurement: Measure the diameter of the zone of inhibition around each well.

Antifungal Activity

The 4-nitropyrazole scaffold has also been incorporated into molecules with potent antifungal activity.[16] For instance, certain pyrazole derivatives have shown efficacy against pathogenic fungi like Aspergillus niger and Candida albicans.[4] The evaluation of antifungal activity often follows protocols similar to those for antibacterial testing, with appropriate modifications for fungal growth conditions.

Applications in Neurodegenerative Disorders

Emerging research suggests that pyrazole derivatives may have therapeutic potential in neurodegenerative diseases like Alzheimer's and Parkinson's disease.[1][17]

Alzheimer's Disease

Phosphodiesterase 2 (PDE2) is considered a target for the treatment of Alzheimer's disease. Dihydropyranopyrazole derivatives have been designed and synthesized as PDE2 inhibitors, with some compounds showing potent inhibitory activity.[17] The mechanism often involves mitigating neuroinflammation.

Parkinson's Disease

A synthetic pyrazole derivative of curcumin, CNB-001, has been shown to mitigate motor impairments and neurodegeneration in an experimental model of Parkinson's disease by suppressing neuroinflammatory and apoptotic responses.[18] While not a direct 4-nitropyrazole, this highlights the potential of the broader pyrazole class in this therapeutic area.

Conclusion and Future Perspectives

The 4-nitropyrazole scaffold has proven to be a highly valuable and versatile platform in medicinal chemistry. Its unique electronic properties and synthetic tractability have enabled the development of a wide range of biologically active molecules with potential applications in oncology, infectious diseases, and neurodegenerative disorders. The continued exploration of the chemical space around the 4-nitropyrazole core, coupled with a deeper understanding of its interactions with biological targets, will undoubtedly lead to the discovery of novel and more effective therapeutic agents. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to advance the most promising candidates into clinical development.

References

-

Iaroshenko, V. O., Gevorgyan, A., Davydova, O., Villinger, A., & Langer, P. (2014). Regioselective and Guided C–H Activation of 4-Nitropyrazoles. The Journal of Organic Chemistry, 79(17), 8146–8154. [Link]

-

Tang, Y., He, C., & Zhang, J. (2019). Versatile Functionalization of 3,5-Diamino-4-nitropyrazole for Promising Insensitive Energetic Compounds. New Journal of Chemistry, 43(35), 13833–13839. [Link]

-

Lv, K., & Wang, L. (2020). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 25(16), 3653. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). MDPI. [Link]

-

(2026). Synthesis, Biological Evaluation, and Molecular Docking of Novel Pyrazole-Nitrone Derivatives as EGFR-targeted Anticancer Agents ID: Orcid ID. ResearchGate. [Link]

-

Bondock, S., Fouda, A. M., & El-Gendy, M. S. (2019). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Medicinal Chemistry Research, 28(11), 1936–1947. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). National Institutes of Health. [Link]

-

Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Institutes of Health. [Link]

-

Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease. (2021). National Library of Medicine. [Link]

-

Structure–activity relationship (SAR) of quinolinylpyrazoles as anticancer agents. (n.d.). ResearchGate. [Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. (n.d.). PubMed. [Link]

-

Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023). National Institutes of Health. [Link]

-

Mitogen-Activating Protein Kinases (MAPK) Inhibitors for Cancer Treatment. (n.d.). International Journal of Medical Pharmaceutical and Health Sciences. [Link]

-

The EGFR activation and signaling pathway is depicted schematically. (n.d.). ResearchGate. [Link]

-

Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. (2018). National Institutes of Health. [Link]

-

Recent Advances in Synthesis and Properties of Nitrated-Pyrazoles Based Energetic Compounds. (2020). National Center for Biotechnology Information. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). National Institutes of Health. [Link]

-

Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. (2015). National Institutes of Health. [Link]

-

Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2022). MDPI. [Link]

-

Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate. (n.d.). PubMed. [Link]

-

Structure–activity relationship of the new pyrazole derivatives. (n.d.). ResearchGate. [Link]

-

Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). National Center for Biotechnology Information. [Link]

-

CNB-001, a synthetic pyrazole derivative of curcumin, suppresses lipopolysaccharide-induced nitric oxide production through the inhibition of NF-κB and p38 MAPK pathways in microglia. (2017). PubMed. [Link]

-

Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]

-

Review of Experimental Compounds Demonstrating Anti-Toxoplasma Activity. (2020). National Institutes of Health. [Link]

-

Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease. (n.d.). ResearchGate. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). Nature. [Link]

-

RECENT UPDATES IN CHEMISTRY OF ALZHEIMER'S SYNTHETIC MOLECULES: A NOVEL INSIGHT INTO THE DRUG DISCOVERY. (n.d.). IJNRD. [Link]

-

Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. (2015). PubMed. [Link]

-

Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (2020). Oriental Journal of Chemistry. [Link]

-